molecular formula C8H7BrClNO2 B6173030 1-bromo-4-chloro-3,5-dimethyl-2-nitrobenzene CAS No. 2694744-43-7

1-bromo-4-chloro-3,5-dimethyl-2-nitrobenzene

Cat. No.: B6173030
CAS No.: 2694744-43-7
M. Wt: 264.5
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Description

1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, methyl, and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-4-chloro-3,5-dimethyl-2-nitrobenzene typically involves a series of electrophilic aromatic substitution reactions. The process can be broken down into several steps:

    Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine in the presence of a catalyst such as iron bromide, while chlorination can be achieved using chlorine gas or a chlorinating agent like sulfuryl chloride.

    Methylation: The methyl groups are introduced via Friedel-Crafts alkylation, using an alkyl halide (such as methyl chloride) and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin and hydrochloric acid.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst, tin and hydrochloric acid.

    Substitution: Sodium hydroxide, sodium methoxide, ammonia.

    Oxidation: Potassium permanganate, chromic acid.

Major Products:

    Reduction: 1-bromo-4-chloro-3,5-dimethyl-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-bromo-4-chloro-3,5-dimethyl-2-nitrobenzoic acid.

Scientific Research Applications

1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene is utilized in several scientific research applications:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

    Biological Studies: Researchers use it to study the effects of halogenated aromatic compounds on biological systems, including their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-bromo-4-chloro-3,5-dimethyl-2-nitrobenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups (nitro and halogens) on the benzene ring influences the reactivity and orientation of further substitutions. The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic attack and directs incoming substituents to the meta positions relative to itself.

Comparison with Similar Compounds

  • 1-bromo-4-chloro-2-nitrobenzene
  • 1-bromo-3-chloro-2-nitrobenzene
  • 1-bromo-4-chloro-2,6-dimethylbenzene

Comparison: 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene is unique due to the specific arrangement of its substituents, which affects its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic and nucleophilic substitution reactions, as well as varying degrees of steric hindrance and electronic effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2694744-43-7

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.5

Purity

95

Origin of Product

United States

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